molecular formula C9H6N2O3 B8737628 5-Nitroquinolin-3-ol

5-Nitroquinolin-3-ol

Cat. No.: B8737628
M. Wt: 190.16 g/mol
InChI Key: SISRQKHBPIZTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitroquinolin-3-ol is a chemical compound belonging to the nitroquinoline class, which is recognized in scientific research for its diverse biological activities. While specific studies on this exact isomer are limited, research on its close structural analogues provides strong evidence of its potential utility in medicinal chemistry and drug discovery. Nitroquinoline derivatives, such as the well-documented 5-nitroquinolin-8-ol (Nitroxoline), have demonstrated significant antibacterial and antifungal properties, particularly against organisms commonly associated with urinary tract infections . The antibacterial mechanism is thought to involve metal ion chelation , which deprives bacteria of essential nutrients like Mg²⁺ and Mn²⁺, and may also involve the inhibition of bacterial gyrases . Furthermore, this class of compounds shows promising anticancer activity . Studies indicate that 8-hydroxyquinoline derivatives can act as chelators for essential metal ions such as iron and copper, potentially inducing cytotoxic effects in cancer cells and demonstrating selective toxicity against multidrug-resistant (MDR) cancer cell lines . Some derivatives also exhibit antiviral activity , with research showing inhibition against viruses such as the dengue virus serotype 2 (DENV2) and H5N1 avian influenza . As a building block, this compound offers researchers a versatile scaffold for structural modification. The nitro group and hydroxyl group are key pharmacophores that can be utilized to synthesize novel derivatives for probing biological mechanisms or developing new pharmacologically active agents . Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

5-nitroquinolin-3-ol

InChI

InChI=1S/C9H6N2O3/c12-6-4-7-8(10-5-6)2-1-3-9(7)11(13)14/h1-5,12H

InChI Key

SISRQKHBPIZTNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=N2)O)C(=C1)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 5 Nitroquinolin 3 Ol

Established Synthetic Routes to Quinoline (B57606) Ring Systems

Quinoline, a prominent nitrogen-containing heterocyclic scaffold, is a fundamental building block in organic chemistry due to its widespread presence in natural products, pharmaceuticals, and functional materials. Various classical and modern synthetic methodologies have been developed for its construction. iipseries.orgukzn.ac.za

Skraup and Doebner-von Miller Reactions for Quinoline Backbone Formation

The Skraup synthesis , discovered by Zdenko Hans Skraup in 1880, is a classical method for synthesizing quinolines. This reaction involves the condensation of an aniline (B41778) (aromatic amine) with glycerol (B35011) in the presence of concentrated sulfuric acid and an oxidizing agent, typically nitrobenzene (B124822). iipseries.orgpharmaguideline.comwordpress.comwikipedia.org The mechanism initiates with the dehydration of glycerol by sulfuric acid to form acrolein. Subsequently, acrolein reacts with aniline, undergoing a Michael addition, followed by ring closure via intramolecular electrophilic addition, protonation, dehydration, and oxidation to yield the quinoline. iipseries.orgpharmaguideline.comwordpress.com While nitrobenzene can act as both an oxidant and a solvent, arsenic acid (As₂O₅) can also be employed as a less violent oxidizing agent. wordpress.comwikipedia.org

The Doebner-von Miller reaction , also known as the Skraup-Doebner-von Miller quinoline synthesis, was described by Doebner and von Miller in 1881. iipseries.orgwikipedia.orgsynarchive.com This method involves the reaction of an aniline with α,β-unsaturated carbonyl compounds (e.g., acetaldehyde (B116499) forming crotonaldehyde (B89634) in situ) in the presence of a concentrated acid, such as hydrochloric acid, to produce 2,4-disubstituted quinoline derivatives. iipseries.orgpharmaguideline.com The mechanism typically involves a nucleophilic conjugate addition of the amine to the enol, followed by fragmentation to an imine and a saturated ketone, which then recombine in a condensation reaction. Subsequent electrophilic addition, proton transfer, and rearomatization lead to the final quinoline product. wikipedia.org This reaction is catalyzed by both Brønsted acids (e.g., p-toluenesulfonic acid, perchloric acid) and Lewis acids (e.g., tin tetrachloride, scandium(III) triflate). wikipedia.org Challenges associated with this methodology include harsh reaction conditions, hazardous reagents, tedious isolation procedures, and variable yields. ukzn.ac.za

Reaction TypeReactantsCatalyst/ConditionsProductsKey Features
Skraup SynthesisAniline, Glycerol, Oxidizing Agent (e.g., Nitrobenzene)Concentrated Sulfuric Acid, HeatQuinoline and derivativesDehydration of glycerol to acrolein is initial step. iipseries.org
Doebner-von Miller ReactionAniline, α,β-unsaturated carbonyl compounds (or precursors like acetaldehyde)Concentrated Hydrochloric Acid (or other Brønsted/Lewis acids)2,4-Disubstituted Quinoline derivativesFormation of α,β-unsaturated carbonyl compound in situ is common. iipseries.orgwikipedia.org

Cyclization Reactions in Quinoline Synthesis (e.g., Friedlander, Combes, Meldrum's Acid-Based Routes)

Beyond the Skraup and Doebner-von Miller reactions, several other cyclization strategies are employed for quinoline synthesis:

Friedländer Synthesis: The Friedländer synthesis, discovered by Paul Friedländer in 1882, is a classical method for constructing quinoline ring systems. jk-sci.comwikipedia.org It involves the condensation of o-aminoaryl aldehydes or ketones with another aldehyde or ketone that possesses an α-active hydrogen. pharmaguideline.comjk-sci.comorganic-chemistry.org This reaction is valued for its operational simplicity and the ready availability of starting materials. jk-sci.com It proceeds via an initial amino-ketone condensation, followed by acid- or base-catalyzed cyclocondensation to yield the quinoline derivative. organic-chemistry.org Catalysts include various acids (e.g., acetic acid, hydrochloric acid, sulfuric acid, trifluoroacetic acid, toluenesulfonic acid) and bases (e.g., sodium hydroxide, pyridine). jk-sci.comwikipedia.org The reaction is widely applied in pharmaceutical synthesis and natural product synthesis. jk-sci.com

Combes Synthesis: The Combes quinoline synthesis, reported by Combes in 1888, is particularly useful for preparing 2,4-disubstituted quinoline backbones. iipseries.orgwikipedia.org It involves the condensation of unsubstituted anilines with β-diketones to form an intermediate Schiff base (enamine), which then undergoes acid-catalyzed ring closure (cyclization) in the presence of sulfuric acid or polyphosphoric acid to yield the substituted quinoline. iipseries.orgpharmaguideline.comwikipedia.orgslideshare.net The mechanism involves protonation of the carbonyl oxygen of the β-diketone, followed by nucleophilic addition with the aniline, E2 elimination of water, deprotonation to form a Schiff base, tautomerization to an enamine, and finally acid-catalyzed annulation. wikipedia.org

Meldrum's Acid-Based Routes: Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis. clockss.org Its derivatives can be utilized in the synthesis of quinolines and quinolones. For instance, the reaction of substituted anilines with methylene (B1212753) Meldrum's acid derivatives can lead to phenylamine(methylene Meldrum's acid) derivatives, which can then be converted to quinolones. Subsequent reaction with phosphoryl chloride (POCl₃) can yield 4-chloroquinolines. researchgate.netrjpbcs.comjocpr.com This approach highlights the utility of Meldrum's acid as a precursor for constructing functionalized quinoline systems.

Reaction TypeKey ReactantsCatalysisProduct Type
Friedländer Synthesiso-Aminoaryl aldehyde/ketone, Aldehyde/ketone with α-active hydrogenAcid or BaseQuinoline derivatives
Combes SynthesisAniline, β-DiketoneAcid (e.g., H₂SO₄, PPA)2,4-Disubstituted Quinolines
Meldrum's Acid-BasedSubstituted aniline, Methylene Meldrum's acidVarious (often cyclization, chlorination)Quinolones, 4-Chloroquinolines

Regioselective Nitration Strategies for Quinoline Derivatives

The introduction of a nitro group onto a quinoline nucleus requires careful consideration of regioselectivity, as the quinoline system contains both a benzene (B151609) ring and a pyridine (B92270) ring, each with different reactivities towards electrophilic substitution. The desired product, 5-nitroquinolin-3-ol, implies nitration at the C-5 position.

Electrophilic Aromatic Nitration of Quinoline Nucleus

Electrophilic aromatic nitration is a fundamental transformation in organic chemistry, typically employing nitronium ion (NO₂⁺) as the electrophile, often generated from a mixture of concentrated nitric acid and sulfuric acid. researchgate.net For quinoline, electrophilic substitution preferentially occurs on the benzene ring due to its higher electron density compared to the pyridine ring. imperial.ac.ukuomustansiriyah.edu.iq

Direct nitration of quinoline with fuming nitric acid in concentrated sulfuric acid (often containing SO₃) at room temperature typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). uomustansiriyah.edu.iqiust.ac.ir This regioselectivity (predominance at C-5 and C-8) is a characteristic feature of electrophilic aromatic substitution on the quinoline nucleus, driven by the stability of the Wheland intermediates formed upon attack at these positions. imperial.ac.ukuomustansiriyah.edu.iq The reactivity of quinoline towards electrophiles is generally less than that of benzene but greater than that of pyridine. imperial.ac.uk

Nitration of Quinoline N-Oxides and Related Precursors

Nitration of quinoline N-oxides offers an alternative strategy to control regioselectivity. Quinoline N-oxides are often used as substrates for C-2 functionalization via C-H bond activation. rsc.org However, nitration of quinoline N-oxides with mixed acid typically proceeds at the 4- or 8-position. rsc.org

Interestingly, a direct and eco-friendly nitration methodology has been developed to synthesize 3-nitroquinoline (B96883) N-oxides from quinoline N-oxides using tert-butyl nitrite (B80452) as both the nitro source and oxidant. rsc.orgresearchgate.netrsc.org Although this reaction proceeds via a free radical process, it exhibits high regioselectivity for the C-3 position. rsc.orgresearchgate.net This C-3 regioselectivity is attributed to the slightly higher electron density at the C-3 position, which favors electrophilic radical coupling. rsc.orgresearchgate.net

The acidity of the reaction medium significantly influences the regioselectivity of nitration for quinoline 1-oxide. In highly acidic media (e.g., trifluoromethanesulfonic acid-trifluoroacetic acid or antimony pentafluoride-trifluoromethanesulfonic acid systems), the O-protonated quinoline 1-oxide is primarily nitrated at the 5- and 8-positions. Conversely, the free (unprotonated) quinoline 1-oxide molecule is nitrated at the 4-position. Increasing acidity further favors nitration at the 5-position over the 8-position. jst.go.jp

Influence of Existing Substituents on Nitration Regioselectivity

The presence and nature of existing substituents on the quinoline ring significantly influence the regioselectivity of subsequent nitration reactions. Electron-donating groups can activate specific positions, while electron-withdrawing groups can deactivate certain sites or direct substitution to different positions. msu.edu

Hydroxylation Approaches for Quinoline Scaffolds

The introduction of a hydroxyl group onto the quinoline scaffold is a critical step in the synthesis of compounds like this compound. Various methodologies, ranging from direct C-H hydroxylation to functional group interconversion, have been developed to achieve this transformation.

Direct Hydroxylation Methodologies

Direct hydroxylation of quinoline involves the direct functionalization of a carbon-hydrogen (C-H) bond to introduce a hydroxyl group. A notable approach involves copper(II)-catalyzed ortho C-H hydroxylation of aromatic rings directed by quinoline. This method addresses the challenge of achieving highly selective hydroxylation without the need for additional ligand assistance, with experimental and computational results indicating that the quinoline directing group facilitates the hydroxylation of aromatic C-H bonds. nih.govwhiterose.ac.uk

Enzymatic methods also offer a green and efficient strategy for site-selective oxidation of quinoline and its derivatives. Quinoline 2-oxidoreductase (Qor), a molybdenum hydroxylase, is known to catalyze the oxidation of quinoline to 1-hydro-2-oxoquinoline (2-hydroxyquinoline). mdpi.comwikipedia.org Density functional theory calculations suggest that the C2 position of quinoline is the most electropositive and has the lowest percentage contribution to the HOMO, making it a favorable site for oxidative hydroxylation by Qor. mdpi.com Furthermore, oxidative hydroxylation using sulfate (B86663) radicals has been observed to lead to hydroxylated compounds such as 2,8-quinolinediol, with C2 and C5 identified as favorable sites for electrophilic attack. ontosight.ai Direct oxidation of dihydroquinolinium salts has also been developed for the preparation of 3-hydroxyquinolines.

Introduction of Hydroxyl Groups via Functional Group Interconversion

Functional group interconversion provides alternative pathways to introduce hydroxyl groups by transforming existing functionalities on the quinoline ring. One significant method involves the aqueous acid hydrolysis of aminoquinolines to hydroxyquinolines. For instance, 5-hydroxyquinoline (B119867) can be prepared from 5-aminoquinoline (B19350) through this process, typically carried out in an aqueous medium at high temperatures (160-220°C) and pressures (75-325 psi). chemicalbook.com Similarly, 8-hydroxyquinoline (B1678124) can be synthesized by reacting 8-aminoquinoline (B160924) with acids like hydrochloric, sulfuric, or phosphoric acid under similar conditions. chemicalbook.comuni.lunih.gov

Another route involves the hydrolysis of haloquinolines. 8-Chloroquinoline, for example, can be hydrolyzed in dilute alkali liquor using a copper catalyst under specific temperature and pressure conditions to yield 8-hydroxyquinoline. uni.lunih.govuni.lu Additionally, 8-hydroxyquinoline and its derivatives can be synthesized by diazotization of 8-aminoquinoline or by alkali fusion of 8-sulfonic acid. uni.luuop.edu.pkcdnsciencepub.com

Integrated Multi-Step Synthesis of Nitro-Hydroxyl Quinoline Derivatives

The synthesis of nitro-hydroxyl quinoline derivatives like this compound often necessitates a multi-step approach, combining nitration and hydroxylation strategies. While a direct, single-step synthesis of this compound is not commonly reported, its preparation can be envisioned through the selective introduction of a nitro group onto a hydroxylated quinoline, or vice versa.

General nitration of quinoline typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline when treated with fuming nitric acid in the presence of fuming sulfuric acid. stackexchange.comsmolecule.comiiste.org This regioselectivity is influenced by the N-protonation of the quinoline ring under acidic conditions, which directs electrophilic attack to the benzene ring, specifically at positions 5 and 8. iiste.org Therefore, if one were to start with quinoline, achieving a 5-nitro derivative would require separation of isomers. Subsequent selective hydroxylation at position 3 would then be necessary.

Conversely, starting with a hydroxyquinoline precursor, such as quinolin-3-ol, and then introducing a nitro group at position 5 would be a more targeted approach for this compound. The nitration of quinoline derivatives can be performed using nitric acid to introduce the nitro group at specific positions. pw.edu.pl

A relevant example of synthesizing a nitro-hydroxyquinoline derivative is the formation of 5-nitroquinolin-8-ol. This compound can be obtained through the oxidation of 5-nitrosoquinolin-8-ol with concentrated nitric acid. nih.govnih.gov This demonstrates a pathway where a nitroso group is oxidized to a nitro group on an already hydroxylated quinoline scaffold. Furthermore, 5-nitro-8-hydroxyquinoline (nitroxaline) has been utilized as a C-nucleophilic reagent in C,C-coupling reactions, highlighting its synthetic utility and existence as a known nitro-hydroxyquinoline. researchgate.net

Another approach to synthesizing nitroquinoline derivatives involves classical reactions like the Skraup-Doebner-Miller reaction or a three-step cyclocondensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid), trimethyl orthoformate, and 2-nitroaniline (B44862). If 2-nitroaniline is used as a starting material, the nitro group is already incorporated into the precursor, and subsequent ring closure and hydroxylation steps would be required to form the desired nitro-hydroxyquinoline.

Green Chemistry Principles in Nitroquinoline Synthesis

The application of green chemistry principles in the synthesis of nitroquinoline derivatives is gaining significant attention, driven by the need to minimize environmental impact and enhance sustainability in chemical processes. Green chemistry aims to prevent waste, maximize atom economy, utilize less hazardous chemicals and safer solvents, improve energy efficiency, and promote the use of renewable feedstocks. nih.gov

Traditional quinoline synthesis methods often involve harsh chemicals, high energy consumption, and considerable waste generation. To address these concerns, researchers are exploring more sustainable alternatives, including:

Solvent-Free Reactions: Eliminating the need for reaction media directly meets principles of using safer solvents and preventing waste, often leading to increased reaction rates at ambient conditions. nih.gov

Environmentally Benign Catalysts: The use of catalysts like zinc oxide (ZnO) nanoparticles in aqueous media for the synthesis of highly functionalized quinoline derivatives exemplifies a green approach, offering advantages such as easy work-up, operational simplicity, and excellent yields with short reaction times. iiste.org

Energy-Efficient Techniques: Microwave or ultrasound-assisted synthesis methods are being actively researched to enhance the sustainability of quinoline production by reducing energy consumption. For instance, microwave-assisted Pfitzinger type reactions have been used to optimize the synthesis of quinoline-4-carboxylic acids, with subsequent decarboxylation carried out in water instead of toxic nitrobenzene.

Waste Prevention and Atom Economy: Designing synthetic methods to maximize the incorporation of all starting material atoms into the final product (atom economy) is crucial for waste prevention. Multi-component reactions (MCRs) are inherently atom-economical, as most, if not all, atoms of the reactants are found in the product. This simultaneous association/dissociation of multiple bonds in a one-pot manner also reduces the need for organic solvents and chromatographic purification, thereby minimizing waste.

Safer Nitration Reagents: Efforts are being made to develop more environmentally friendly nitration methods. While specific examples for quinolines are still evolving, the principle of achieving rapid, eco-friendly, and regioselective nitration without harsh nitric acid and with useful byproducts (e.g., calcium acetate) has been demonstrated for other aromatic systems.

These green chemistry approaches contribute to designing more efficient and sustainable pathways for the synthesis of nitroquinoline compounds, reducing their environmental footprint throughout the production lifecycle.

Chemical Reactivity and Transformation Mechanisms of 5 Nitroquinolin 3 Ol

Reactions Involving the Nitro Group

The nitro group () is a highly versatile functional group that can undergo various transformations, notably reduction and further nitration.

The nitro group of 5-Nitroquinolin-3-ol can be readily reduced to an amino group (), yielding 5-Aminoquinolin-3-ol. This transformation is a cornerstone in organic synthesis, providing access to primary aromatic amines that can then be further derivatized (e.g., via diazonium salts).

Various reducing agents and conditions can achieve this conversion in nitroquinolines. For instance, stannous chloride () in acidic methanol (B129727) (e.g., 6M HCl) at temperatures above 50 °C has been shown to effectively reduce nitroquinolines to their corresponding aminoquinolines with yields up to 86%. This method is known for its mildness and tolerance to other functional groups, including hydroxyl, alkyl, and halogen atoms. Another effective method involves the use of copper oxide (CuO) as a reusable solid reagent with hydrazine (B178648) monohydrate as the hydrogen donor under mild conditions. This approach has demonstrated 100% conversion and selectivity for the reduction of 5-nitroquinoline (B147367) to 5-aminoquinoline (B19350) within 10 minutes,. Other common reducing agents for nitroarenes, which would likely be applicable to this compound, include iron (Fe) in acetic acid (), catalytic hydrogenation (though care is needed with other reducible functionalities), sodium borohydride (B1222165) in the presence of a catalyst, hydrazine activated with a suitable catalyst, zinc, tin, samarium iodide, and molybdenum/palladium complexes,. Trichlorosilane in the presence of an organic base also offers a chemoselective route for nitro group reduction.

The reduction of the nitro group to an amino group significantly alters the electronic properties of the quinoline (B57606) ring, increasing its electron density and influencing subsequent reactions.

Table 1: Common Reagents for Nitro Group Reduction to Amino Functionality

Reagent SystemConditionsNotes
, 6M HCl, MeOHT > 50 °CMild, good yields, tolerates other functional groups.
CuO, Hydrazine MonohydrateMild conditionsHigh conversion and selectivity, reusable catalyst.,
Fe/AcOHAcidic conditionsMild, can be used in one-pot procedures.
Catalytic Hydrogenation (e.g., /Pd/C)VariousEffective, but may reduce other unsaturated bonds.
Trichlorosilane, Organic BaseChemoselectiveReduces nitro groups without affecting other functionalities.

Quinoline derivatives, including those already bearing a nitro group, can undergo further nitration. The nitration of quinoline itself typically yields 5-nitroquinoline and 8-nitroquinoline (B147351) as the primary products under standard conditions (nitric acid and sulfuric acid), with the quinolinium ion being the reacting species,.

Given that this compound already has a nitro group at position 5, further nitration would preferentially occur at other activated positions. In the quinoline system, the 8-position is a common site for electrophilic attack, especially in the presence of an activating group or when the 5-position is already occupied. Therefore, this compound is expected to undergo dinitration to yield 5,8-dinitroquinolin-3-ol. This phenomenon is observed in other nitroquinoline derivatives; for instance, 1-methyl-6-nitro-2-quinolone can be further nitrated to give dinitrated products such as 3,6-dinitro-1-methyl-2-quinolone and 6,8-dinitro-1-methyl-2-quinolone. Direct dinitration of quinoline derivatives has also been achieved using a zinc(II) sulfate (B86663) catalyst under optimized conditions,.

It has been reported that 8-hydroxy-5-nitroquinoline can be nitrated with dilute nitric acid to yield 5,7-dinitro-8-hydroxyquinoline, indicating that further nitration can occur even with an existing nitro group and a hydroxyl group. This suggests that this compound could potentially undergo nitration at position 7 if position 8 is hindered or less reactive under specific conditions, leading to 5,7-dinitroquinolin-3-ol.

Reactions Involving the Hydroxyl Group

The hydroxyl group at position 3 of this compound, being a phenolic hydroxyl, is a reactive site for various derivatization reactions.

The phenolic hydroxyl group can participate in reactions such as etherification, esterification, and silylation. These derivatizations are often employed to modify solubility, volatility, or introduce new functionalities.

Etherification: The hydroxyl group can be converted into an ether, for example, by reaction with alkyl halides in the presence of a base (Williamson ether synthesis) or by reaction with alcohols under acidic conditions. Methylation, producing 3-methoxy-5-nitroquinoline, is a common example.

Esterification: Reaction with acylating agents like acid chlorides or acid anhydrides leads to the formation of esters. For instance, treatment with acetic anhydride (B1165640) would yield 3-acetoxy-5-nitroquinoline. Derivatization with acyl chlorides, organic anhydrides, and alkyl chloroformates is widely used for hydroxyl functional groups,.

Silylation: Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can replace labile hydrogens on hydroxyl groups with a trimethylsilyl (B98337) () group, increasing volatility for analytical purposes like gas chromatography,.

Table 2: Examples of Hydroxyl Group Derivatization

Reaction TypeReagent/ConditionsProduct Type
EtherificationAlkyl halide, BaseAlkyl ether
EsterificationAcid chloride or AnhydrideEster
SilylationBSTFASilyl ether

Nucleophilic Substitution Reactions in Nitroquinoline Systems

Electron-deficient aromatic and heteroaromatic systems, particularly those bearing strong electron-withdrawing groups like nitro groups, are susceptible to nucleophilic attack.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a significant reaction mechanism for functionalizing electron-deficient aromatic and heteroararomatic compounds, including nitroquinolines. In VNS, a nucleophile attacks a carbon atom bearing a hydrogen, leading to the substitution of that hydrogen atom by the nucleophile,. The nitro group plays a crucial role by activating the aromatic ring towards nucleophilic attack.

The general mechanism of VNS involves the initial nucleophilic addition to an activated carbon atom of the nitroarene, forming a Meisenheimer-type -adduct. This is followed by the elimination of a leaving group from the nucleophile and a hydride equivalent from the aromatic ring, restoring aromaticity and resulting in the substitution of hydrogen.

For this compound, the nitro group at position 5 activates the adjacent (ortho) positions, namely C-4 and C-6, and potentially the para position (C-8), for nucleophilic attack. Studies on nitroquinolines have shown that VNS reactions often occur regioselectively at the ortho or ortho and para positions relative to the nitro group,. For example, the amination of various nitroquinolines (including 5-nitroquinoline) via VNS with 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) in the presence of a strong base like potassium tert-butoxide () in dimethyl sulfoxide (B87167) (DMSO) has been extensively studied. This reaction typically yields amino products predominantly at the ortho position to the nitro group,,. The regioselectivity can be influenced by the nature of the nucleophile, the cation, and the solvent system, with t-BuOK/THF favoring ortho-orientation.

The ability of this compound to undergo VNS highlights its potential for introducing various substituents into the quinoline core, particularly at positions 4 and 6, which are ortho to the activating nitro group.

Table 3: Key Reagents and Conditions for VNS in Nitroquinolines

Reagent SystemConditionsTypical Regioselectivity
1,1,1-Trimethylhydrazinium Iodide (TMHI), DMSOOrtho or ortho/para to nitro group,
Chloromethyl Phenyl Sulfone, Strong BaseVariousExclusively or mostly ortho to nitro group

Cine-Substitution Mechanisms

Cine-substitution is a type of substitution reaction where the entering group occupies a position adjacent to the leaving group arkat-usa.org. In nitroquinolones, particularly those with strong activating groups, nitro groups can serve as effective leaving groups in nucleophilic cine-substitution reactions. For instance, 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) exhibits unusual reactivity, undergoing regioselective cine-substitution at the 4-position with various nucleophiles, accompanied by the elimination of a vicinal nitro group mdpi.comkochi-tech.ac.jpoup.com. This process often proceeds via an addition-elimination mechanism, where a nucleophile adds to the activated quinolone ring, followed by the departure of the nitro group from an adjacent carbon oup.com.

While specific studies on cine-substitution involving the nitro group of this compound are not directly detailed in the provided search results, the principles observed in other nitroquinolones suggest potential pathways. The nitro group at position 5 of this compound could, under appropriate nucleophilic conditions, facilitate cine-substitution at an adjacent position (e.g., C-4 or C-6), with the nitro group acting as the leaving group. The presence of the hydroxyl group at C-3 would also influence the electron density distribution and potentially affect the regioselectivity and kinetics of such a reaction. Steric repulsion, as seen in TNQ where repulsion between a 1-methyl and an 8-nitro group distorts the framework and enhances reactivity, could also play a role depending on the specific conformation of this compound mdpi.comkochi-tech.ac.jp.

Electrophilic and Radical Reactions of this compound and Analogues

Electrophilic Reactions: Quinoline, as a fused heterocyclic system, can undergo electrophilic substitution reactions. In unsubstituted quinoline, these reactions typically occur at positions 5 and 8 iust.ac.irslideshare.netnoveltyjournals.com. However, the presence of substituents significantly alters this regioselectivity. A nitro group is a strong electron-withdrawing group, generally deactivating the aromatic ring towards electrophilic attack. Conversely, a hydroxyl group is an electron-donating group, activating the ring and directing electrophiles to ortho and para positions relative to itself.

Radical Reactions: Radical reactions involve species with unpaired electrons and typically proceed through initiation, propagation, and termination steps youtube.comyoutube.com. The hydroxyl radical (•OH) is a highly reactive electrophilic species known to induce transformations in quinoline, showing preferential attack at different sites on the aromatic rings, leading to hydroxylated products nih.govacs.orgacs.org. Computational analysis has revealed that the formation of hydroxyl radical adducts with quinoline involves exothermic formation of pi-complexes or H-bonded complexes, with varying activation energies depending on the attack position nih.gov. For instance, the attack at C-2 in quinoline can have a higher energy barrier compared to other positions nih.gov.

Nitroaromatic compounds, including nitroquinolines, are known to form nitro radical-anions as obligate intermediates in their reductive metabolism nih.gov. These nitro radicals, while generally unreactive as damaging species (except as simple reductants), are crucial in various organic transformations nih.govrsc.org. For this compound, the nitro group at C-5 could participate in one-electron reduction processes, forming a radical anion. The hydroxyl group at C-3 could also be a site for radical attack or influence the stability and reactivity of any radical intermediates formed on the quinoline scaffold. The precise pathways and product distributions for this compound would depend on the specific radical species and reaction conditions.

Rearrangement Reactions and Tautomerism in Hydroxylated Quinoline Systems

Rearrangement Reactions: Rearrangement reactions involve the reorganization of atoms within a molecule. In hydroxylated quinolone systems, such as 4-hydroxy-1-methyl-2-quinolone, Claisen rearrangement of its 3,3-dimethylallyl ether has been observed, leading to abnormal products and subsequent cyclization rsc.org. General rearrangement mechanisms often involve steps such as protonation of a hydroxyl group to create a better leaving group, migration of a group, formation of a carbocation, nucleophilic attack, and subsequent deprotonation or tautomerization wiley-vch.de.

For this compound, the presence of the hydroxyl group at C-3 could potentially enable various rearrangement pathways, especially under acidic or basic conditions that might facilitate protonation, deprotonation, or the formation of reactive intermediates. The nitro group's electron-withdrawing nature could influence the stability of any carbocation or radical intermediates formed during a rearrangement, thereby affecting the feasibility and regioselectivity of such transformations.

Tautomerism: Tautomerism is a common phenomenon in heterocyclic systems, particularly those containing hydroxyl groups adjacent to nitrogen or carbonyl functionalities. Hydroxylated quinoline systems often exhibit quinolone-hydroxyquinoline tautomerism, existing as an equilibrium between the enol (hydroxy) and keto (quinolone or oxo) forms acs.orgresearchgate.netrsc.org. For example, studies on ethyl 4-oxo-7-methylquinoline-3-carboxylate and ethyl 4-hydroxy-5-methylquinoline-3-carboxylate show a clear preference for the hydroxyquinoline (enol) form, with significant energy differences between the tautomers acs.org. In this compound, the hydroxyl group is at position 3. This means the tautomeric equilibrium would likely involve the 3-hydroxyquinoline (B51751) form (enol) and a 3-quinolone (keto) form.

The relative stability of these tautomeric forms is influenced by factors such as aromaticity, hydrogen bonding, and solvent effects acs.orgresearchgate.netmdpi.com. Computational studies on quinoline derivatives have shown that in some cases, both rings in the hydroxyquinoline form can retain aromaticity, while in the corresponding oxo tautomers, the nitrogen-containing ring may lose its aromatic character acs.org. The electron-withdrawing nitro group at position 5 in this compound would affect the electron density across the quinoline rings, potentially influencing the stability and equilibrium of the tautomeric forms by altering the electronic environment of the enol and keto functionalities.

Table 1: Theoretical Energy Differences in Quinolone-Hydroxyquinoline Tautomerism (Analogues)

Compound AnalogueTautomeric PreferenceEnergy Difference (kJ mol⁻¹) (Hydroxyquinoline vs. Quinolone)Reference
Ethyl 4-hydroxy-5-methylquinoline-3-carboxylate (5Me-HQE)Hydroxyquinoline27 acs.org
Ethyl 4-oxo-7-methylquinoline-3-carboxylate (7Me-OQE)Hydroxyquinoline38 acs.org

Reaction Kinetics and Thermodynamic Considerations for Chemical Transformations

The kinetics and thermodynamics of chemical transformations involving this compound are influenced by the electronic and steric properties of its substituents. Reaction kinetics, which describe the rates of reactions, are often determined by activation energies. Lower activation energies lead to faster reactions. For instance, in the context of hydroxyl radical reactions with quinoline, computational analysis has revealed varying activation energies for attack at different carbon atoms, with some positions being effectively barrierless in solution nih.gov.

Thermodynamic considerations, on the other hand, relate to the relative stabilities of reactants, intermediates, and products, determining the equilibrium position of reversible reactions. For tautomeric equilibria in hydroxylated quinolines, significant energy differences between the enol and keto forms have been calculated, indicating a thermodynamic preference for one tautomer over another acs.orgresearchgate.net.

Computational and Theoretical Investigations of 5 Nitroquinolin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and understanding the molecular properties of organic compounds. These methods allow for the determination of optimized geometries, electronic structures, and spectroscopic features.

Density Functional Theory (DFT) is a widely utilized quantum mechanical modeling method for investigating the electronic structure of molecules. For 8-hydroxy-5-nitroquinoline, DFT calculations have been performed to obtain global and local quantum-molecular descriptors, including frontier molecular orbitals, charge distribution, and reactivity parameters. researchgate.net Common functionals and basis sets employed in these studies include B3LYP with basis sets such as 6-31G(∗∗), 6-311++G(∗∗), and cc-pVDZ. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) extends the capabilities of DFT to study excited states and time-dependent phenomena, such as electronic absorption spectra. researchgate.netdntb.gov.ua For 8-hydroxy-5-nitroquinoline, TD-DFT has been used to measure electronic properties, including HOMO and LUMO energies, and to predict UV-Visible spectra, showing good agreement with experimental observations. researchgate.net These calculations can also indicate non-linear optical (NLO) behavior, suggesting potential for NLO material development. researchgate.net

Geometry optimization, a core aspect of DFT calculations, aims to find the most stable molecular structure by minimizing its energy. For 8-hydroxy-5-nitroquinoline, optimized molecular structures have been determined using methods like B3LYP with various basis sets. researchgate.net Studies have investigated the conformational properties, particularly concerning the nitro group. For instance, in nitroxoline (B368727) (8-hydroxy-5-nitroquinoline), the NO₂ group has been found to be twisted by a small angle (approximately 8° ± 3°) with respect to the 8-hydroxyquinoline (B1678124) plane in its equilibrium structure, a result attributed to interatomic repulsion. researchgate.net The optimized geometries and vibrational analyses are typically performed for the energetically most stable configurations. researchgate.net

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Electronic Structure Analysis

Electronic structure analysis provides crucial insights into a molecule's reactivity, stability, and spectroscopic behavior by examining how electrons are distributed and how they occupy molecular orbitals.

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental for understanding chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical stability and charge transfer characteristics. researchgate.netuantwerpen.be A smaller energy gap generally implies lower chemical stability and higher reactivity, as it requires less energy for an electron to be promoted from the HOMO to the LUMO. scielo.org.mx

For 8-hydroxy-5-nitroquinoline, computational studies have reported HOMO-LUMO energy gaps. For example, some related quinoline (B57606) complexes have energy differences between HOMO and LUMO levels in the range of 3.65–3.94 eV. rsc.org The HOMO-LUMO gap illustrates the molecule's chemical stability and charge transfer. researchgate.net Electron transitions, often characterized as π→π* transitions, are associated with the absorption of light and are directly related to the HOMO-LUMO energy gap. researchgate.netrsc.org

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and identifying potential sites for electrophilic and nucleophilic attack within a molecule. researchgate.netdntb.gov.ua The MEP surface is typically color-coded, where red regions indicate areas of negative electrostatic potential (electron-rich, attractive to electrophiles), blue regions indicate positive potential (electron-deficient, attractive to nucleophiles), and green regions represent near-zero potential. eurjchem.com By mapping the MEP onto the molecular surface, researchers can predict the relative reactivities of different sites towards charged reactants. researchgate.netscielo.org.mx For 8-hydroxy-5-nitroquinoline, MEP analysis has been used to predict reactive properties and charge distribution. researchgate.net

Natural Bond Orbital (NBO) analysis is a powerful method used to investigate the stability of molecular systems arising from hyperconjugative interactions and charge delocalization. researchgate.netnih.gov It provides insights into the interactions between electron donors and acceptor orbitals, quantifying the delocalization of electrons from filled to empty spaces, which is defined as the "electron transfer process". This analysis helps in understanding intramolecular bonding and interactions between bonds.

Spectroscopic Characterization and Elucidation of Molecular Structures

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying functional groups and understanding the vibrational modes of a molecule.

The FT-IR and FT-Raman spectra of 5-nitroquinolin-8-ol have been recorded and analyzed to identify its fundamental vibrational modes, as well as combination and overtone bands sigmaaldrich.comresearchgate.net. These spectra provide a "fingerprint" of the molecule, with specific absorption bands corresponding to the characteristic vibrations of its functional groups, such as the nitro group (-NO₂) and the hydroxyl group (-OH), as well as the quinoline (B57606) ring system pg.edu.pllibretexts.org.

For nitro compounds, the asymmetric stretching vibration of the nitro group (νasNO₂) typically appears in the region of 1580 ± 80 cm⁻¹, while the symmetric stretching vibration (νsNO₂) is found around 1400 ± 40 cm⁻¹ orientjchem.org. The presence of a hydroxyl group in 5-nitroquinolin-8-ol would typically be indicated by a broad O-H stretching band in the IR spectrum, usually observed in the 3200-3600 cm⁻¹ range for alcohols pg.edu.pllibretexts.org. The aromatic C=C and C-H stretching and bending vibrations of the quinoline ring also contribute to the complex vibrational spectrum.

To provide a comprehensive understanding of the vibrational assignments, experimental IR and FT-Raman spectra of 5-nitroquinolin-8-ol have been correlated with theoretical calculations, particularly using Density Functional Theory (DFT) sigmaaldrich.comresearchgate.netlibretexts.org. DFT calculations allow for the prediction of vibrational wavenumbers, intensities, and Raman activities, which can then be compared with experimental data to confirm assignments and elucidate complex vibrational modes mdpi.comosti.gov. This correlation is crucial for a detailed interpretation of the spectra, especially in complex molecular systems, by performing normal coordinate analysis sigmaaldrich.com.

For instance, studies on similar nitro-substituted aromatic compounds have shown good agreement between experimental and DFT-calculated vibrational frequencies for the nitro group, with theoretical νasNO₂ and νsNO₂ modes closely matching experimental observations orientjchem.orgesisresearch.org. This approach helps in unambiguously assigning specific bands to particular functional group vibrations and skeletal modes of the quinoline moiety.

Infrared (IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy for Functional Group Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure by providing detailed information about the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for determining the number, type, and connectivity of hydrogen atoms in 5-nitroquinolin-8-ol. The chemical shifts (δ, in ppm) and coupling patterns observed in the ¹H NMR spectrum provide direct evidence of the proton environments within the quinoline ring and the hydroxyl group.

While specific detailed ¹H NMR data for pure 5-nitroquinolin-8-ol was not explicitly found in the provided snippets, related quinoline derivatives and adducts of 5-nitro-8-hydroxyquinoline have been characterized by ¹H NMR researchgate.netmdpi.com. For example, studies on quinoline derivatives often show distinct signals for aromatic protons, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group. The hydroxyl proton (-OH) signal can be particularly informative, often appearing as a broad singlet, and its chemical shift can be sensitive to hydrogen bonding interactions mdpi.com.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insights into the carbon skeleton of 5-nitroquinolin-8-ol, revealing the number of unique carbon environments and their hybridization states magritek.comyoutube.com. Each chemically distinct carbon atom in the molecule gives rise to a separate signal in the ¹³C NMR spectrum.

For 5-nitroquinolin-8-ol, the ¹³C NMR spectrum would show signals corresponding to the nine carbon atoms of the quinoline ring. The chemical shifts of these carbons are influenced by the electronegativity of attached atoms (like oxygen in the hydroxyl group and nitrogen in the nitro group and quinoline ring) and the degree of unsaturation. For instance, carbons directly bonded to the hydroxyl group or those in close proximity to the nitro group would exhibit characteristic chemical shifts. While direct ¹³C NMR data for pure 5-nitroquinolin-8-ol were not fully detailed in the snippets, ¹³C NMR has been used to characterize adducts involving 5-nitro-8-hydroxyquinoline, indicating the applicability of this technique to the compound researchgate.net.

Proton (1H) NMR Spectroscopy for Structural Elucidation

Electronic Spectroscopy

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule, providing information about its conjugated systems and chromophores.

The UV-Vis absorption spectrum of 5-nitroquinolin-8-ol is characterized by absorption bands arising from π→π* and n→π* electronic transitions within the conjugated quinoline system and the nitro group usp.brlkouniv.ac.inadpcollege.ac.in. The quinoline ring itself is an aromatic system with π-electrons, and the presence of the nitro and hydroxyl groups acts as chromophores and auxochromes, influencing the absorption characteristics.

Studies on related nitroquinoline compounds have shown absorption peaks in the UV-Vis region. For example, 6-nitroquinoline (B147349) fumaric acid exhibits an absorption peak at 333 nm attributed to a π→π* transition researchgate.net. The position and intensity of these absorption bands are sensitive to the molecular structure, the extent of conjugation, and the solvent environment mdpi.comusp.brlkouniv.ac.in. DFT and Time-Dependent DFT (TD-DFT) calculations are often used to predict and interpret these electronic transitions, correlating theoretical absorption wavelengths with experimental UV-Vis spectra researchgate.neteurjchem.com.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions within molecules. It measures the absorption of light in the ultraviolet (190-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum bldpharm.com. The absorption of UV or visible radiation corresponds to the excitation of outer electrons from their ground state to higher energy excited states uni.lu.

In organic molecules, UV-Vis absorption is primarily associated with functional groups containing valence electrons of low excitation energy, known as chromophores uni.lu. The quinoline ring system itself is a chromophore due to its conjugated π-electron system. The presence of a nitro group (-NO₂) and a hydroxyl group (-OH) on the quinoline scaffold in 5-Nitroquinolin-3-ol would significantly influence its electronic absorption spectrum. Nitro groups are strong electron-withdrawing groups, and hydroxyl groups can act as electron-donating groups, depending on the environment (e.g., pH, solvent). These substituents can alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax) and changes in molar extinction coefficients (ε).

For quinoline derivatives, electronic transitions typically involve n → π* and π → π* transitions uni.lu. The π → π* transitions are generally more intense and occur at shorter wavelengths, while n → π* transitions are of lower intensity and occur at longer wavelengths uni.lu. The conjugation within the quinoline system, along with the electron-donating and electron-withdrawing effects of the hydroxyl and nitro groups, respectively, would lead to characteristic absorption bands. For instance, conjugated π systems generally show a bathochromic shift (red shift) as the extent of conjugation increases .

While general principles apply, specific UV-Vis absorption data (λmax and molar extinction coefficients) for this compound were not found in the conducted literature searches. Such data would typically be presented as a spectrum showing absorbance versus wavelength, with key absorption maxima identified.

Photoluminescence and Quantum Yield Studies

Photoluminescence encompasses phenomena like fluorescence and phosphorescence, where a molecule emits light after absorbing photons horiba.com. Fluorescence is a rapid emission process, while phosphorescence involves a slower emission from a triplet excited state. The photoluminescence quantum yield (PLQY or Φf) is a crucial parameter that quantifies the efficiency of this process, defined as the ratio of the number of photons emitted to the number of photons absorbed horiba.comedinst.comnih.gov.

For quinoline derivatives, the presence of a nitro group often has a significant impact on photoluminescence. Nitro groups are known to be strong quenchers of fluorescence due to their electron-withdrawing nature and the possibility of intersystem crossing to non-radiative pathways nih.gov. This means that this compound might exhibit low or no fluorescence, as the nitro group can facilitate non-radiative decay processes, competing with photon emission horiba.com. The position of the nitro group and the hydroxyl group can influence the extent of this quenching effect.

Studies on similar quinoline derivatives or nitro-aromatic compounds often involve measuring emission spectra (emission intensity versus wavelength) and determining the quantum yield using established methods, often employing an integrating sphere setup and a reference standard edinst.comnih.govresearchgate.netedinst.com.

Specific photoluminescence spectra or quantum yield values for this compound were not found in the available search results.

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its fragmentation pattern nist.gov. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule . Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, useful for analyzing mixtures mdpi.com.

In mass spectrometry, the sample is ionized, typically forming a molecular ion (M+• or [M+H]+), which represents the intact molecule with a charge nist.govnih.gov. This molecular ion can then fragment into smaller, characteristic ions, providing insights into the molecule's structure. The fragmentation pattern is unique to each compound and can be used for identification and structural elucidation nist.gov.

For this compound (C₉H₆N₂O₃), the molecular weight is approximately 190.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z 190. Characteristic fragmentation pathways for nitroquinolines and hydroxylated quinolines often involve the loss of neutral molecules or radicals. For instance, nitroaromatic compounds commonly undergo losses of •NO (m/z 30) and NO₂ (m/z 46) googleapis.com. The hydroxyl group might lead to the loss of water (H₂O, m/z 18) nist.gov.

While mass spectrometry is a standard technique for characterizing organic compounds, specific MS, HRMS, or GC-MS data (molecular ion peak, exact mass, and detailed fragmentation patterns) for this compound were not identified in the conducted searches.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray Diffraction (XRD), particularly single-crystal X-ray diffraction (SCXRD), is the most definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid anton-paar.comnist.gov. It provides detailed information about the crystal system, space group, unit cell parameters (a, b, c, α, β, γ), and the bond lengths and angles within the molecule nih.gov.

The principle of XRD relies on Bragg's Law (nλ = 2dsinθ), which describes the constructive interference of X-rays diffracted by the periodic atomic layers within a crystal anton-paar.com. By analyzing the diffraction pattern, crystallographers can reconstruct the electron density map of the crystal, revealing the positions of individual atoms. This allows for the unambiguous confirmation of molecular connectivity, stereochemistry, and intermolecular interactions such as hydrogen bonding and π-π stacking mdpi.com.

For this compound, an X-ray diffraction analysis would reveal its precise solid-state structure, including the exact positions of the nitro and hydroxyl groups, the planarity of the quinoline ring, and any conformational preferences. It would also show how individual molecules pack in the crystal lattice, including details of hydrogen bonding networks or other supramolecular interactions. For example, intramolecular hydrogen bonds can stabilize pseudo-ring structures in some quinoline derivatives mdpi.com.

Specific X-ray diffraction data, such as crystal system, space group, or unit cell parameters for this compound, were not found in the conducted literature searches.

Biological Activities and Mechanistic Insights in Vitro Studies

Antimicrobial Activity Studies

Quinoline (B57606) derivatives, including various nitroquinolines, have demonstrated in vitro antimicrobial efficacy against a range of bacterial and fungal pathogens.

Studies on quinoline derivatives have shown promising antibacterial effects. For instance, nitroxoline (B368727) (5-nitroquinolin-8-ol), an isomer of 5-Nitroquinolin-3-ol, is a known urinary antibacterial agent active against susceptible Gram-positive and Gram-negative organisms, including those commonly found in urinary tract infections. nih.gov Another related compound, 3-nitroquinolin-4-ol (B21240), has also exhibited antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli in in vitro settings. nih.gov Furthermore, silver(I) complexes incorporating 5-nitroquinoline (B147367) (which lacks the hydroxyl group but is a nitroquinoline) have shown better bactericidal results than silver nitrate (B79036) against standard non-resistant bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, as well as Proteus mirabilis and Streptococcus pyogenes. researchgate.net

Table 1: In Vitro Antibacterial Activity of Related Nitroquinoline Compounds

Compound (PubChem CID)Bacterial StrainActivity/ObservationReference
Nitroxoline (5-nitroquinolin-8-ol, CID 19910)Gram-positive & Gram-negative bacteriaActive as a urinary antibacterial agent. nih.gov nih.gov
3-Nitroquinolin-4-ol (CID 316988)Staphylococcus aureus, Escherichia coliExhibits antimicrobial activity. nih.gov nih.gov
[Ag(5-nitroquinoline)₂]NO₃ (5-nitroquinoline, CID 11829)Staphylococcus aureus, Pseudomonas aeruginosa, Proteus mirabilis, Streptococcus pyogenesBetter bactericidal results than AgNO₃. researchgate.net researchgate.net

Beyond antibacterial effects, some nitroquinoline derivatives have also shown antifungal potential. Nitroxoline (5-nitroquinolin-8-ol) is recognized as an antifungal agent. nih.gov Similarly, 3-nitroquinolin-4-ol has demonstrated potential activity against fungal strains such as Candida albicans. nih.gov These findings suggest that the quinoline scaffold with nitro and hydroxyl substitutions may contribute to antifungal properties.

Table 2: In Vitro Antifungal Activity of Related Nitroquinoline Compounds

Compound (PubChem CID)Fungal StrainActivity/ObservationReference
Nitroxoline (5-nitroquinolin-8-ol, CID 19910)Fungi (general)Recognized as an antifungal agent. nih.gov nih.gov
3-Nitroquinolin-4-ol (CID 316988)Candida albicansShows potential activity. nih.gov nih.gov

Nitroxoline (5-nitroquinolin-8-ol) has been investigated for its activity against challenging pathogens like Mycobacterium tuberculosis. In vitro studies have reported nitroxoline's activity against various clinical isolates of M. tuberculosis complex, including multidrug-resistant strains. Its minimum inhibitory concentration (MIC) for M. tuberculosis complex isolates was reported with a MIC90 of 4 mg/L, and it was active in all tested isolates regardless of species. drugbank.com The activity of nitroxoline against M. tuberculosis isolates was considered excellent, even in multidrug-resistant isolates, with MICs at least twofold dilutions below the EUCAST susceptibility breakpoint. wikipedia.org There is no direct information available in the search results regarding the activity of this compound against Neisseria gonorrhoeae.

Table 3: In Vitro Activity of Nitroxoline against Mycobacterium tuberculosis

Compound (PubChem CID)PathogenMIC90 (mg/L)ObservationReference
Nitroxoline (5-nitroquinolin-8-ol, CID 19910)Mycobacterium tuberculosis complex4 mg/LActive against all tested isolates, including multidrug-resistant strains. drugbank.com, wikipedia.org drugbank.com, wikipedia.org

The antimicrobial action of quinoline derivatives, including this compound, can be attributed to several molecular mechanisms, often involving their ability to interact with essential cellular components or processes. Nitroxoline (5-nitroquinolin-8-ol), for example, is known to be active against bacterial gyrases, which are crucial enzymes involved in DNA replication and repair. nih.govgrafiati.com Inhibition of bacterial gyrases can lead to DNA damage and cell death. mdpi.com

Furthermore, the antimicrobial activity of some quinoline derivatives, particularly 8-hydroxyquinolines, is linked to their metal-chelating properties. These compounds can sequester essential metal ions (such as Fe²⁺ and Zn²⁺) from the microbial environment or within the cell, disrupting metal-dependent enzymes and impairing critical biological processes. grafiati.comnih.gov The formation of metal complexes can also enhance the antimicrobial activity of the ligand itself, potentially by facilitating transport across cell membranes or by increasing the compound's reactivity. grafiati.comnih.gov The interaction of these metal complexes with DNA, often through intercalation, can also contribute to their antimicrobial effects. uni.lu While these mechanisms are well-documented for related quinoline structures, specific mechanistic studies for this compound are not detailed in the provided literature.

Activity against Specific Pathogens (e.g., Neisseria gonorrhoeae, Mycobacterium tuberculosis)

Anticancer Activity Research (In Vitro)

Quinoline derivatives have garnered attention in anticancer research due to their diverse biological effects on cancer cells.

Another example is the tris(5-nitro-8-quinolinolato)gallium(III) complex, derived from 5-nitro-8-quinolinol (another isomer), which exhibited high antiproliferative potency against cancer cell lines such as HCT116 (colon cancer), A2780 (ovarian cancer), and MDA-MB-231 (breast cancer), while showing noticeable selectivity against cancerous cells over normal cells. researchgate.net

Table 4: In Vitro Antiproliferative Activity of Related Nitroquinoline Compounds/Complexes

Compound (PubChem CID)Cancer Cell LinesIC₅₀ / ActivityReference
Nitroxoline (5-nitroquinolin-8-ol, CID 19910)Lymphoma, Leukemia, Glioma, Bladder, Breast, Pancreatic, Ovarian cancer cellsPotent anticancer activity; IC₅₀ values 5-10 fold lower than clioquinol (B1669181) in Raji cells.,,
Tris(5-nitro-8-quinolinolato)gallium(III) complex (5-nitro-8-quinolinol, CID 19910 for ligand)HCT116 (colon), A2780 (ovarian), MDA-MB-231 (breast)High antiproliferative potency (e.g., 3.6 ± 0.8 µM for HCT116); noticeable selectivity against cancerous cells. researchgate.net researchgate.net

Enzyme Inhibition and Receptor Interaction Studies

Specific in vitro studies on the enzyme inhibition or receptor interaction profiles of this compound were not found in the analyzed search results. Research on other quinoline derivatives has indicated various enzyme inhibitory activities, such as 8-hydroxy-5-nitroquinoline (an isomer of the target compound) potentially inhibiting ACP reductase based on molecular docking studies. researchgate.net Other quinoline-based compounds have been investigated for their inhibitory effects on enzymes like 5-lipoxygenase (5-LOX), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, α-amylase, and human topoisomerase I. researchgate.netbiorxiv.orgnih.govmdpi.comchula.ac.tha2bchem.comturkjps.orgacs.org Similarly, some quinoline derivatives have shown interactions with specific receptors, such as 4-hydroxy-3-nitroquinolin-2(1H)-ones acting as antagonists at the glycine (B1666218) site of NMDA receptors, and 8-amino-5-nitro-6-phenoxyquinolines as potential neuropeptide Y receptor ligands. nih.govscielo.org.mx However, these findings are not directly attributable to this compound.

Advanced Applications of 5 Nitroquinolin 3 Ol in Chemical Science

Analytical Chemistry Applications

Use in Sensing and Detection Systems

The application of chemical compounds in sensing and detection systems is a critical area of chemical science, enabling the identification and quantification of various analytes in diverse environments. While quinoline (B57606) derivatives, as a class of heterocyclic compounds, have demonstrated versatility in the development of chemical sensors for various targets, including metal ions and biomarkers ecorfan.orgmdpi.com, specific and detailed research findings focusing solely on the direct use of 5-Nitroquinolin-3-ol in sensing and detection systems are not extensively documented in the provided literature.

Research often explores the sensing capabilities of other nitroquinoline isomers or derivatives. For instance, 5-nitroquinoline (B147367) (5-NQ) has been investigated electrochemically for its determination in water samples. Studies employing a carbon film electrode (CFE) have shown the feasibility of detecting submicromolar concentrations of 5-NQ, with limits of quantification (LOQ) ranging from 0.4 µmol dm⁻³ using differential pulse voltammetry (DPV) in deionized water to 0.2 µmol dm⁻³ in model drinking water samples researchgate.net.

Another related compound, 8-hydroxy-5-nitroquinoline (also known as Nitroxoline), has served as a precursor in the synthesis of novel azo dyes designed as highly sensitive colorimetric chemosensors. These derivatives have shown promise for the detection of nickel cations (Ni²⁺), demonstrating detection limits in the range of 0.012–0.038 μM via UV-visible spectroscopy, which is below the permissible level of Ni²⁺ in drinking water as specified by the United States Environmental Protection Agency rsc.org.

However, direct and specific research findings, including detailed data tables, pertaining to the sensing and detection applications of the precise chemical compound this compound were not found in the scope of the current review. The broader field of quinoline-based sensors continues to be an active area of research, leveraging the inherent properties of the quinoline scaffold for various analytical purposes ecorfan.org.

Future Research Directions and Emerging Paradigms for 5 Nitroquinolin 3 Ol

Development of Sustainable and Eco-friendly Synthetic Methodologies

Specific advancements in sustainable and eco-friendly synthetic methodologies for 5-Nitroquinolin-3-ol are not widely reported. However, the broader field of quinoline (B57606) synthesis is actively exploring greener approaches. Efforts are being made to employ more efficient energy methods, reduce hazardous solvents, and utilize renewable and eco-friendly catalysts in the synthesis of quinoline compounds. uni.lu Future research for this compound could therefore focus on adapting these general green chemistry principles, such as developing solvent-free reactions, employing biocatalysis, or utilizing microwave-assisted synthesis, to its specific production. Environmentally friendly C-C coupling reactions, which are considered waste-free, could also be explored for the synthesis of new derivatives of 8-hydroxyquinolines (a related class), suggesting a potential avenue for this compound. nih.gov

Exploration of Novel Biological Targets and Mechanistic Pathways

Direct research on novel biological targets and mechanistic pathways for this compound is limited. In contrast, its isomer, 5-Nitroquinolin-8-ol (Nitroxoline), has been extensively studied for its antimicrobial, antifungal, and anticancer activities. nih.govrna-society.org Nitroxoline's mechanisms include metal ion chelation, inhibition of type 2 methionine aminopeptidase (B13392206) (MetAP2), and inhibition of bromodomain and extra-terminal (BET) proteins. While these findings are specific to 5-Nitroquinolin-8-ol, future research for this compound could investigate whether its unique structural arrangement confers any distinct biological activities or interacts with different biological targets, potentially through novel mechanistic pathways. This would involve initial in vitro screening against a diverse panel of biological targets, followed by detailed mechanistic studies if promising activities are observed.

Advanced Computational Modeling for Predictive Molecular Design

There is a lack of specific computational modeling studies focused on the predictive molecular design of this compound. Nevertheless, computational chemistry, including Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations, is a powerful tool for characterizing the reactive properties and understanding the behavior of quinoline derivatives. These techniques can be employed to predict the compound's physicochemical properties, electronic structure, and potential interactions with biological macromolecules. For this compound, advanced computational modeling could be used to:

Predict its preferred conformations and tautomeric forms.

Evaluate its binding affinity to hypothetical protein targets based on its structural features.

Design and predict the properties of novel derivatives by in silico modification of its structure.

Assess its stability and reactivity under various conditions.

Such computational approaches could guide future experimental synthesis and biological evaluation, offering a rational design strategy.

Integration into Supramolecular Assemblies and Nanomaterials

Its ability to form coordination complexes with various metal ions, potentially leading to novel materials with catalytic, optical, or magnetic properties.

Its self-assembly behavior in solution or on surfaces to create ordered supramolecular structures.

Its incorporation into nanomaterials, such as nanoparticles or nanofibers, to impart specific functionalities, leveraging its potential optical or electronic properties.

Design of Targeted Probes and Biosensors Utilizing the Quinoline Scaffold

While there are no direct reports on this compound being used in the design of targeted probes or biosensors, the broader quinoline scaffold is widely recognized for its utility in this field. Quinoline-based compounds exhibit interesting photophysical properties, making them excellent candidates for fluorescent probes and chemosensors. They have been explored for bioimaging applications, including the detection of metal ions, pH, and specific biomolecules in live cells. Given this established utility of the quinoline scaffold, future research involving this compound could explore:

Modifying the this compound structure to develop novel fluorescent probes for specific ions or biological analytes.

Designing biosensors that incorporate the this compound moiety as a recognition element or a signal transducer.

Investigating its potential for targeted imaging by conjugating it with specific targeting ligands for particular cells or tissues.

This area holds significant promise for this compound, leveraging the well-established photophysical and biological recognition capabilities of the quinoline core.

Q & A

Q. What are the recommended methods for synthesizing and characterizing 5-Nitroquinolin-3-ol?

Synthesis of this compound typically involves nitration and hydroxylation steps under controlled conditions. Characterization includes nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and high-performance liquid chromatography (HPLC) for purity assessment . Melting point determination (e.g., 177–179°C for structurally similar compounds) and mass spectrometry (MS) are critical for validating molecular weight and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure safety and stability?

The compound is a crystalline solid that decomposes into hazardous byproducts (e.g., nitrogen oxides) under heat or incompatible conditions. Store in a cool, dry environment away from oxidizers. Use personal protective equipment (PPE), including gloves and eye protection, and ensure adequate ventilation during handling . Stability testing under varying temperatures (e.g., 0–6°C for long-term storage) is advised to prevent degradation .

Q. What analytical techniques are suitable for assessing the purity of this compound?

HPLC with UV detection (retention time analysis) and gas chromatography (GC) are standard for purity evaluation. Quantitative NMR (qNMR) can resolve impurities at trace levels, while Fourier-transform infrared spectroscopy (FTIR) verifies functional groups like nitro (-NO₂) and hydroxyl (-OH) .

Advanced Research Questions

Q. How can researchers address contradictory data in studies involving this compound?

Contradictions in experimental outcomes (e.g., variable bioactivity or stability) require systematic analysis. Use triangulation by cross-validating results with multiple analytical methods (e.g., NMR, MS, and X-ray crystallography). Statistical tools like regression analysis or principal component analysis (PCA) help identify outliers or confounding variables . Pilot studies with rigorous sample size calculations (e.g., using minimal clinically important differences) reduce bias in data interpretation .

Q. What strategies optimize the reaction yield of this compound derivatives for antimicrobial studies?

Reaction optimization involves screening catalysts (e.g., Lewis acids) and solvents (e.g., methanol or DMF) under varying temperatures. For example, modifying substituents on the quinoline backbone (e.g., trifluoromethyl groups) enhances electrophilic substitution efficiency. Kinetic studies and density functional theory (DFT) simulations predict regioselectivity and transition states .

Q. How does the electronic structure of this compound influence its biological activity?

The nitro group’s electron-withdrawing effect increases the compound’s acidity (pKa ~8–10 for similar phenols) and enhances binding to bacterial enzymes. Structure-activity relationship (SAR) studies using isosteric replacements (e.g., replacing -NO₂ with -CF₃) reveal critical pharmacophores. Molecular docking simulations with bacterial targets (e.g., DNA gyrase) validate these interactions .

Q. What methodologies resolve over-constraining in computational models of this compound’s reactivity?

Constraint-based random simulation tools (e.g., using SAT solvers) generate valid stimulus patterns for reaction pathway modeling. Sensitivity analysis identifies conflicting constraints (e.g., steric hindrance vs. electronic effects), enabling iterative refinement of force field parameters .

Methodological Notes

  • Data Tables : Include tables comparing melting points, yields, and spectral data across synthesis batches (e.g., NMR shifts at δ 8.2–8.5 ppm for aromatic protons) .
  • Ethical Compliance : Adhere to protocols for toxicological testing (e.g., acute oral toxicity classification) and disposal regulations to avoid environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.